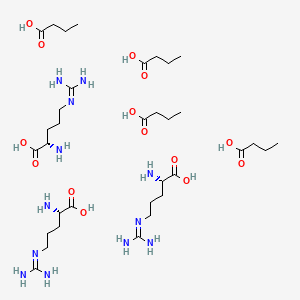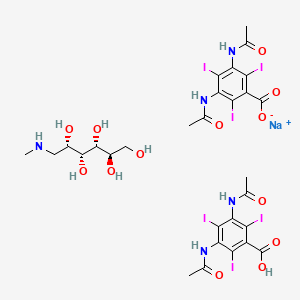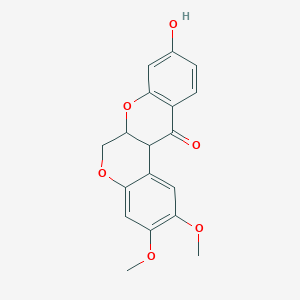
9-Demethylmunduserone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Demethylmunduserone is a member of rotenones.
Aplicaciones Científicas De Investigación
Immunosuppressive Effects
9-Demethylmunduserone and related compounds demonstrate significant immunosuppressive activity. A study by (Xu et al., 2009) revealed that demethylzeylasteral (T-96), a similar compound, significantly prolonged the survival of kidney-transplanted rats. This suggests potential clinical uses for such compounds as immunosuppressive agents in organ transplantation and autoimmune disorders.
Synthetic Routes and Derivatives
Research by (Granados-Covarrubias & Maldonado, 2009) discusses synthetic routes to natural products including (+/-)-munduserone. The synthesis of these compounds may contribute to the development of new pharmaceuticals and materials.
Photoinitiators in Dental Composites
The use of photoinitiators like 9,10-phenanthrenequinone (PQ) in dental composites has been studied by (Albuquerque et al., 2015). These findings could be relevant for the development of dental materials, potentially including applications for derivatives of this compound.
Cytotoxic Effects in Cancer Research
Compounds structurally related to this compound show significant cytotoxic effects against various cancer cell lines. A study by (Trang et al., 2021) discusses aaptamine alkaloids derived from marine sponges, indicating potential applications in cancer therapy.
Chemical Chaperones in Neurodegenerative Diseases
Naphthalene derivatives, with potential relevance to this compound derivatives, have been evaluated as chemical chaperones for treating neurodegenerative diseases. (Mimori et al., 2015) demonstrates the protective effects of these compounds in Parkinson's disease model cells.
Antioxidant Properties
Compounds related to this compound exhibit antioxidant properties, which could be useful in treating various pathologies. For instance, (Severina et al., 2013) discusses the antioxidant characteristics of thymoquinone, a 2-demethylplastoquinone derivative, in the context of mitochondria-targeted drugs.
Herbicidal Activity
Certain derivatives of this compound have potential applications in agriculture as herbicides. Research by (Fu et al., 2021) explores the herbicidal activity of aryl-formyl piperidinone derivatives, indicating possible use in weed control.
Antifungal Activity
7-Demethoxytylophorine, a compound related to this compound, shows promise as a natural antifungal agent. (Chen et al., 2019) highlights its efficacy against Penicillium italicum, suggesting potential in controlling postharvest diseases in crops.
Propiedades
Fórmula molecular |
C18H16O6 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
9-hydroxy-2,3-dimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-6-11-12(7-15(14)22-2)23-8-16-17(11)18(20)10-4-3-9(19)5-13(10)24-16/h3-7,16-17,19H,8H2,1-2H3 |
Clave InChI |
WXQDWUQQAGHKOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC(=C4)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



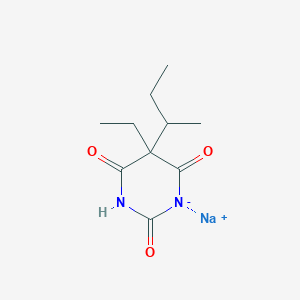
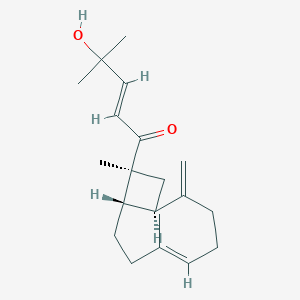


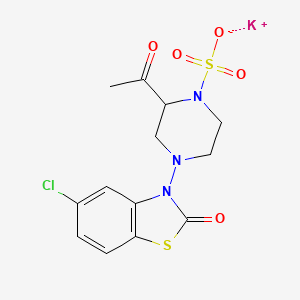

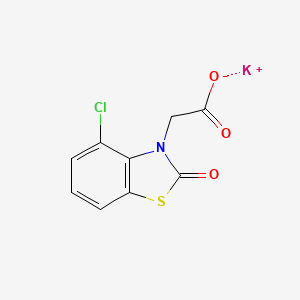
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
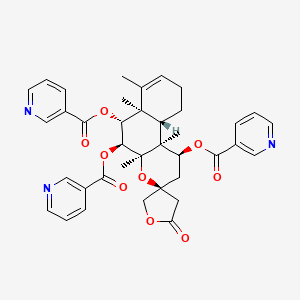
![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)
